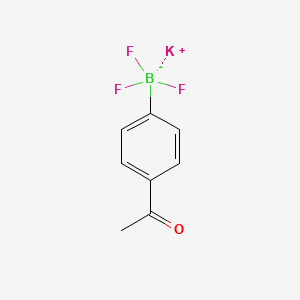

Potassium 4-acetylphenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-acetylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUXIRSHKHCTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635412 | |

| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252726-24-2 | |

| Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-acetylphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive NMR Characterization of Potassium 4-acetylphenyltrifluoroborate

An In-depth Technical Guide:

Introduction: Beyond the Spectrum

Potassium 4-acetylphenyltrifluoroborate is a versatile and increasingly important reagent in modern organic synthesis. As air- and moisture-stable surrogates for boronic acids, organotrifluoroborates have become mainstays in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2][3] Their stability, ease of handling, and unique reactivity profile make them highly attractive to researchers in drug development and materials science.

However, the utility of any reagent is predicated on its purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying these critical attributes. This guide moves beyond a simple recitation of spectral data, offering a deep dive into the multinuclear (¹H, ¹³C, ¹⁹F, and ¹¹B) NMR characterization of this compound. We will explore not only the expected spectral features but also the underlying principles and experimental considerations that ensure a robust and unambiguous structural elucidation, reflecting a methodology where each protocol is a self-validating system.

The Molecular Blueprint: Structure and Key Nuclei

To interpret the NMR data effectively, we must first understand the molecule's structure and the properties of its NMR-active nuclei. The 4-acetylphenyl group provides a classic aromatic spin system and a distinct methyl singlet, while the trifluoroborate moiety offers unique spectroscopic handles through the ¹¹B and ¹⁹F nuclei.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Potassium 4-acetylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of Aryltrifluoroborates

Potassium organotrifluoroborate salts have emerged as indispensable reagents in modern organic and medicinal chemistry. Their remarkable stability to air and moisture, coupled with their high reactivity in cross-coupling reactions, makes them superior alternatives to their boronic acid counterparts.[1][2][3] Among these, Potassium 4-acetylphenyltrifluoroborate is a key building block, enabling the introduction of an acetylphenyl moiety, a common structural motif in pharmacologically active compounds. Understanding the solid-state structure of this crystalline reagent is paramount for controlling its reactivity, ensuring its stability, and optimizing its application in drug discovery pipelines. This guide provides a comprehensive overview of the synthesis, crystallization, and detailed single-crystal X-ray diffraction analysis of this compound, offering insights into its molecular geometry and supramolecular architecture.

Synthesis and Crystallization: From Boronic Acid to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The most common and efficient method for preparing potassium aryltrifluoroborates is through the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[4][5]

Causality Behind the Synthetic Protocol

The choice of KHF₂ is critical; simpler fluoride sources like potassium fluoride (KF) are generally ineffective at displacing the hydroxyl groups of boronic acids.[4] KHF₂ acts as a potent fluorinating agent in an aqueous medium, facilitating the conversion of the boronic acid to the more stable trifluoroborate salt. The reaction proceeds readily at room temperature, and the desired product often precipitates from the reaction mixture, simplifying its isolation.

Experimental Protocol: Synthesis

A robust protocol for the synthesis of this compound is as follows:

-

Dissolution: 4-Acetylphenylboronic acid (1.0 eq.) is dissolved in methanol.

-

Fluorination: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 2.5 eq.) is added dropwise to the methanolic solution at room temperature.

-

Precipitation and Isolation: The reaction mixture is stirred for 30 minutes, during which a white precipitate of this compound forms. The solid is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed sequentially with cold water, methanol, and diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under high vacuum to yield a fine, white crystalline powder.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction requires careful control over the crystallization process. Slow evaporation is a reliable method for growing high-quality crystals of potassium aryltrifluoroborates.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent system, such as a mixture of acetonitrile and diethyl ether.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Well-formed, prismatic single crystals are carefully selected and harvested from the mother liquor for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in the structural analysis of a this compound crystal.

The Experimental Workflow

Sources

stability of Potassium 4-acetylphenyltrifluoroborate to air and moisture

An In-depth Technical Guide to the Stability of Potassium 4-acetylphenyltrifluoroborate to Air and Moisture

Authored by: A Senior Application Scientist

Introduction

This compound has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its growing prominence in pharmaceutical and materials science research is largely due to its remarkable stability compared to other organoboron compounds, such as boronic acids.[3][4] This guide provides a comprehensive technical overview of the stability of this compound with respect to air and moisture, offering insights into its handling, storage, and the fundamental chemistry that governs its reactivity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

The Intrinsic Stability of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds that are generally characterized by their high stability towards air and water.[1][3] This stability is a significant advantage over the more commonly used boronic acids, which can be prone to dehydration to form boroxines and are often susceptible to protodeboronation and oxidation.[3][5] The trifluoroborate salts are typically crystalline, air- and water-stable solids that can be stored for extended periods at room temperature without significant degradation.[3] The C–B bond in organotrifluoroborates exhibits notable stability towards oxidation and protodeboronation.[6]

The exceptional stability of this compound, and organotrifluoroborates in general, can be attributed to the tetracoordinate boron center, which is less susceptible to electrophilic attack compared to the tricoordinate boron in boronic acids. The presence of three electron-withdrawing fluorine atoms also contributes to the overall stability of the molecule.

Interaction with Air: Oxidative Stability

This compound demonstrates a high degree of stability in the presence of atmospheric oxygen. Unlike many other organometallic reagents, it does not typically require handling under an inert atmosphere for routine weighing and preparation of reaction mixtures. However, it is important to understand that under specific conditions, particularly in the presence of transition metal catalysts, oxidative side reactions can occur.

For instance, in the context of Suzuki-Miyaura coupling, the accumulation of the corresponding boronic acid from the hydrolysis of the trifluoroborate can lead to oxidative homocoupling.[7][8] This underscores the importance of carefully controlled reaction conditions to minimize the formation of byproducts. While direct, uncatalyzed oxidation by air is not a primary concern for the storage and handling of the solid material, the potential for oxidative degradation of in-situ generated intermediates should be considered during reaction design. Recent studies have also explored the electrochemical oxidation of aryl trifluoroborates to generate aryl radicals, indicating their susceptibility to oxidation under specific electrochemical conditions.[9]

Interaction with Moisture: Hydrolytic Stability

The stability of this compound in the presence of moisture is a nuanced topic. While generally considered "water-stable," this refers to its relative inertness under neutral pH and ambient conditions.[3] The reality is that these salts can undergo hydrolysis to the corresponding boronic acid, a process that is often a prerequisite for their participation in cross-coupling reactions.[7][10][11]

The rate of hydrolysis is highly dependent on several factors, including:

-

pH: The hydrolysis of organotrifluoroborates can be catalyzed by both acid and base.[5] For some aryltrifluoroborates, acid catalysis is required for efficient hydrolysis.[7][10][11]

-

Solvent System: The composition of the solvent system, such as the ratio of organic solvent to water, can significantly impact the rate of hydrolysis.[7][10]

-

Temperature: As with most chemical reactions, an increase in temperature will generally accelerate the rate of hydrolysis.

-

The Organic Substituent: The electronic nature of the aryl group influences the rate of hydrolysis. Electron-poor aryl groups, for example, tend to hydrolyze very slowly.[8]

The hydrolysis of this compound is a critical step in its activation for Suzuki-Miyaura reactions. This "slow release" of the boronic acid can be advantageous, as it can minimize the concentration of the more reactive boronic acid in the reaction mixture at any given time, thereby reducing the likelihood of side reactions.[7][8]

Mechanism of Hydrolysis

The hydrolysis of an aryltrifluoroborate, such as this compound, proceeds through a stepwise displacement of fluoride ions by hydroxide ions. This ultimately leads to the formation of the corresponding arylboronic acid. The process can be influenced by the reaction conditions, with different pathways dominating under acidic or basic conditions.[5]

Caption: Simplified Hydrolysis Pathway of Potassium Aryltrifluoroborate.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13][14] While generally air-stable, minimizing exposure to atmospheric moisture is good practice to prevent slow hydrolysis over extended periods. Storage under an inert atmosphere is not strictly necessary for routine use but may be considered for long-term archival.[14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12][14] Wear appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[12][13][14] Avoid the formation of dust.[12][13]

-

Incompatible Materials: Avoid strong oxidizing agents.[14]

Experimental Assessment of Stability

For researchers who need to quantify the stability of a particular batch of this compound or to study its degradation under specific conditions, a well-designed experimental protocol is essential.

Analytical Techniques for Monitoring Decomposition

Several analytical techniques are suitable for monitoring the degradation of this compound:

| Analytical Technique | Information Provided | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the parent compound and its degradation products. A stability-indicating method is crucial. | Potential for on-column degradation. Method development should ensure separation of all relevant species.[15] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the identification of degradation products. | Offers higher sensitivity and specificity than HPLC-UV.[16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used for structural elucidation of the parent compound and its degradants. ¹¹B NMR is particularly useful for observing changes at the boron center. | Provides detailed structural information.[15] |

| Ion Chromatography | Can be used to quantify the release of fluoride ions, a direct measure of hydrolysis. | A useful technique for monitoring the progress of hydrolysis.[16] |

Forced Degradation Study Protocol

A forced degradation study can provide valuable insights into the stability of this compound under stressed conditions.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Hydrolytic Stress: Treat the sample solutions with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidative Stress: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid material and a solution to elevated temperatures (e.g., 80 °C).

-

Photolytic Stress: Expose the solid material and a solution to UV light.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, LC-MS analysis is recommended.

Conclusion

This compound is a robust and versatile reagent with excellent stability to air and moderate stability to moisture under ambient, neutral conditions. Its handling and storage do not typically require stringent inert atmosphere techniques, making it a convenient alternative to more sensitive organoboron compounds. Understanding the factors that influence its hydrolysis is key to its effective use in synthesis, as this process is often the gateway to its desired reactivity in cross-coupling reactions. By following the recommended storage and handling protocols and by employing appropriate analytical techniques to monitor its purity, researchers can confidently utilize this compound to achieve their synthetic goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. benchchem.com [benchchem.com]

- 16. A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorinated environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium 4-acetylphenyltrifluoroborate: Synthesis, Properties, and Applications in Modern Catalysis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Potassium 4-acetylphenyltrifluoroborate. We will delve into its fundamental properties, provide field-proven synthetic protocols, and explore its application in robust cross-coupling methodologies, grounding all claims in authoritative literature.

Introduction: The Ascendancy of Organotrifluoroborates

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone. The evolution of this powerful tool has been marked by the development of superior organoboron reagents. While boronic acids are widely used, their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation can lead to issues with stoichiometry and reproducibility.

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these limitations. These crystalline, air- and moisture-stable salts offer exceptional shelf-life and are easy to handle, bringing a higher degree of precision and reliability to cross-coupling reactions.[1] this compound, featuring a versatile ketone functional group, is a particularly valuable building block for the synthesis of complex pharmaceutical intermediates and advanced materials.

Core Properties and Data

A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 252726-24-2 | PubChem[2] |

| Molecular Formula | C₈H₇BF₃KO | PubChem[2] |

| Molecular Weight | 226.05 g/mol | PubChem[2] |

| Melting Point | >290 °C (decomposition) | ChemicalBook |

| IUPAC Name | potassium (4-acetylphenyl)trifluoroboranuide | PubChem[2] |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound

The synthesis is a robust, two-stage process beginning with the commercially available 4-acetylphenylboronic acid. The key transformation is the conversion of the trivalent boronic acid to the more stable tetracoordinate trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[1][3]

Synthesis Workflow Diagram

The logical flow from the boronic acid precursor to the final, stable trifluoroborate salt is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable and general procedure for aryltrifluoroborate synthesis published in Organic Syntheses.[3]

Materials:

-

4-Acetylphenylboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

Acetone

Procedure:

-

Dissolution: In a round-bottomed flask equipped with a magnetic stir bar, charge 4-acetylphenylboronic acid (1.0 equiv) and methanol (approx. 3.7 mL per gram of boronic acid). Stir until all solids are dissolved.

-

Fluorinating Agent Preparation: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving it in a minimal amount of water.

-

Reaction: Cool the methanol solution of the boronic acid to 0-5 °C using an ice-water bath. To the stirred solution, add the aqueous KHF₂ solution dropwise over 10-15 minutes. A thick white precipitate will form.

-

Stirring: Remove the ice bath and allow the resulting slurry to stir at room temperature for 1-2 hours. The reaction completion can be monitored by the disappearance of the boronic acid starting material.

-

Isolation: Isolate the white solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol/water (1:1), then with acetone to remove residual water and unreacted starting materials.

-

Drying: Dry the crystalline product under high vacuum to a constant weight. The product is typically obtained in high purity and yield (>90%).

Causality and Expertise:

-

Why KHF₂? Simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl groups of boronic acids. KHF₂ acts as a more potent source of fluoride for the transformation to the tetracoordinate borate.[1]

-

Why Methanol/Water? This solvent system is ideal as it readily dissolves the boronic acid and KHF₂, while the resulting trifluoroborate salt has limited solubility, causing it to precipitate out of the reaction mixture, which drives the reaction to completion according to Le Châtelier's principle.

-

Trustworthiness: This procedure is self-validating. The formation of a dense precipitate is a strong visual indicator of product formation. The high stability of the product means it can be easily isolated by simple filtration without the need for chromatography, ensuring high purity.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for the synthesis of biaryl ketones, which are common motifs in medicinal chemistry. Its enhanced stability allows for the use of near-stoichiometric quantities, improving atom economy.

Catalytic Cycle Diagram

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is shown below. The use of a trifluoroborate requires a base-mediated hydrolysis step to generate the active organoboron species for transmetalation.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is based on the conditions reported by Molander et al. for the coupling of this compound with various aryl bromides.[4]

Materials:

-

This compound (1.1 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.5 mol%)

-

Triphenylphosphine (PPh₃) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a reflux condenser and magnetic stir bar, add this compound (1.1 equiv), the aryl bromide (1.0 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.5 mol%), and triphenylphosphine (0.5 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous methanol via syringe.

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality and Expertise:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. For electron-deficient trifluoroborates like the 4-acetylphenyl derivative, this system provides a good balance of activity and stability.[4] For more challenging couplings, more sophisticated ligands or pre-catalysts like PdCl₂(dppf)·CH₂Cl₂ may be required.[4][5]

-

Choice of Base: Potassium carbonate is a moderately strong base sufficient to facilitate the hydrolysis of the trifluoroborate and the subsequent steps of the catalytic cycle. Stronger bases like cesium carbonate (Cs₂CO₃) are often used for less reactive coupling partners.

-

Solvent Choice: Methanol is an effective polar protic solvent for this system, facilitating the dissolution of the base and the boron salt. In some cases, aqueous solvent mixtures or other alcohols like ethanol can be beneficial.[4]

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is mandatory.

-

Hazard Identification: this compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. The compound's stability is a key feature, but proper storage ensures its long-term integrity.

Conclusion

This compound stands as a testament to the progress in synthetic organic chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for researchers engaged in the synthesis of complex molecules. The robust and reproducible protocols for its synthesis and application, particularly in Suzuki-Miyaura cross-coupling, empower chemists to build molecular architecture with greater efficiency and precision. By understanding the underlying principles and causalities behind the experimental conditions, scientists can fully leverage the power of this versatile reagent in their research and development endeavors.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Darses, S.; Genêt, J.-P. Chemical Reviews, 2008, 108 (1), pp 288–325. URL: [Link]

-

Title: PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN A SUZUKI-MIYAURA CROSS-COUPLING REACTION Source: Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Organic Syntheses, 2011, 88, p 291. URL: [Link]

-

Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates Source: Molander, G. A.; Bernardi, C. R. The Journal of Organic Chemistry, 2002, 67 (24), pp 8424–8429. URL: [Link]

-

Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: Molander, G. A.; Biolatto, B. The Journal of Organic Chemistry, 2003, 68 (11), pp 4302–4314. URL: [Link]

Sources

A Technical Guide to the Vibrational Spectroscopy of Potassium 4-acetylphenyltrifluoroborate

This guide provides an in-depth analysis of the infrared (IR) and Raman spectroscopic data for Potassium 4-acetylphenyltrifluoroborate, a versatile reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also a detailed interpretation grounded in established spectroscopic principles. We will explore the experimental considerations for acquiring high-quality spectra and the rationale behind the assignment of key vibrational modes, providing a comprehensive resource for the characterization of this and related organotrifluoroborate compounds.

Introduction: The Significance of Vibrational Spectroscopy for Organotrifluoroborates

This compound (K[4-CH₃C(O)C₆H₄BF₃]) belongs to the class of potassium organotrifluoroborates, which are valued for their stability and utility in cross-coupling reactions.[1] Unlike their boronic acid counterparts, organotrifluoroborates are typically crystalline, air-stable solids, which simplifies their handling and storage.[1] The structural integrity and purity of these reagents are paramount for reproducible and high-yielding synthetic transformations.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive method for the structural elucidation and quality control of such reagents.[2][3] These techniques probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the functional groups and overall molecular structure.[2][3] For this compound, IR and Raman spectroscopy are indispensable for confirming the presence of key structural motifs, such as the carbonyl group, the aromatic ring, and the trifluoroborate moiety.

Experimental Protocols: Acquiring High-Fidelity Spectra

The quality of spectroscopic data is fundamentally dependent on the methodology used for its acquisition. The data presented herein were obtained using standard, yet robust, instrumental techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum was acquired using a Bruker Tensor 27 FT-IR spectrometer.[4] The choice of an Attenuated Total Reflectance (ATR) accessory is deliberate for a solid sample like this compound. ATR-FTIR minimizes sample preparation time and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra without the need for preparing KBr pellets.

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface. Consistent pressure is crucial for spectral reproducibility.

-

Data Acquisition: The infrared spectrum is then recorded. A typical acquisition involves the co-addition of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

Fourier Transform (FT)-Raman Spectroscopy

The Raman spectrum was obtained with a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4][5] FT-Raman, which typically employs a near-infrared laser (e.g., 1064 nm Nd:YAG), is particularly advantageous for organoboron compounds as it minimizes fluorescence, a common issue with visible laser excitation.

Step-by-Step Protocol for FT-Raman Analysis:

-

Instrument Setup: The spectrometer is calibrated using a standard reference material.

-

Sample Loading: A small amount of the solid sample is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.

-

Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected. The spectrum was recorded with a resolution of 2 cm⁻¹.[5] A significant number of scans (e.g., 214) are often averaged to obtain a high-quality spectrum.[5]

Molecular Structure and Vibrational Modes

The vibrational spectrum of this compound is best understood by considering its constituent parts: the 4-acetylphenyl group and the trifluoroborate anion. The potassium cation (K⁺) is ionically bonded and does not exhibit vibrational modes in the mid-IR region, though it can influence the solid-state packing and subtly shift the vibrational frequencies of the anion.[6]

Caption: Molecular structure of the 4-acetylphenyltrifluoroborate anion with the associated potassium cation.

Spectral Data and Interpretation

The following sections present the experimental IR and Raman data for this compound and provide a detailed assignment of the observed vibrational bands.

Infrared Spectrum Analysis

The ATR-FTIR spectrum of this compound is dominated by strong absorptions corresponding to the polar functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000 | Weak-Medium | Aromatic C-H stretching |

| ~1670 | Strong | C=O (acetyl carbonyl) stretching |

| ~1600 | Medium | Aromatic C=C stretching |

| ~1270 | Strong | C-C(=O)-C stretching/bending |

| ~1100-900 | Very Strong | B-F stretching modes |

| ~840 | Medium | C-H out-of-plane bending (para-disubstituted ring) |

Key Interpretive Insights:

-

Carbonyl Stretch (C=O): The most prominent feature in the mid-IR region is the intense absorption around 1670 cm⁻¹. This is characteristic of the C=O stretching vibration of the acetyl group. Its position indicates a conjugated ketone, consistent with its attachment to the phenyl ring.

-

Boron-Fluorine Stretches (B-F): The region between approximately 1100 cm⁻¹ and 900 cm⁻¹ is characterized by very strong and broad absorptions. These are unequivocally assigned to the asymmetric and symmetric stretching vibrations of the B-F bonds in the trifluoroborate anion. The high intensity of these bands is due to the large change in dipole moment associated with these vibrations.

-

Aromatic Ring Vibrations: The absorption at ~1600 cm⁻¹ is typical for C=C stretching vibrations within the aromatic ring. The band at ~840 cm⁻¹ is a strong indicator of 1,4- (para) disubstitution on the benzene ring, arising from the out-of-plane C-H bending of the two adjacent hydrogens.

Raman Spectrum Analysis

The FT-Raman spectrum provides complementary information to the IR spectrum, with vibrations that induce a significant change in polarizability being more intense.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1670 | Medium | C=O (acetyl carbonyl) stretching |

| ~1605 | Very Strong | Aromatic C=C stretching (ring breathing mode) |

| ~1180 | Strong | Aromatic C-H in-plane bending |

| ~1000 | Strong | Aromatic ring trigonal breathing mode |

| ~750 | Medium | B-F symmetric stretching |

Key Interpretive Insights:

-

Aromatic Ring Breathing Mode: The most intense band in the Raman spectrum is typically the symmetric "ring breathing" mode of the benzene ring, observed here around 1605 cm⁻¹. This vibration involves the concerted expansion and contraction of the carbon ring and is highly Raman active due to the large change in polarizability.

-

Complementarity to IR: While the C=O stretch is visible in both spectra, it is significantly less intense in the Raman spectrum compared to the aromatic ring modes. Conversely, the highly polar B-F stretches that dominate the IR spectrum are much weaker in the Raman spectrum. This complementarity is a hallmark of vibrational spectroscopy.[7]

-

Symmetry and Selection Rules: The differences in intensity between IR and Raman spectra are governed by quantum mechanical selection rules. IR activity requires a change in the molecule's dipole moment during the vibration, while Raman activity requires a change in its polarizability.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the characterization of an organotrifluoroborate salt using vibrational spectroscopy.

Caption: Workflow for the vibrational spectroscopic analysis of this compound.

Conclusion

The IR and Raman spectra of this compound provide a detailed and definitive confirmation of its molecular structure. The strong C=O and B-F stretching bands in the IR spectrum, coupled with the intense aromatic ring breathing modes in the Raman spectrum, serve as unambiguous identifiers for this compound. This technical guide has outlined the protocols for obtaining high-quality data and provided a thorough interpretation of the spectra, underscoring the power of vibrational spectroscopy as a primary characterization tool in synthetic and medicinal chemistry. By understanding the principles behind the spectral features, researchers can confidently assess the quality and identity of their organotrifluoroborate reagents, ensuring the integrity of their subsequent research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wiley SpectraBase. This compound. [Link]

-

PubChem. Potassium (4-Fluorophenyl)trifluoroborate. National Center for Biotechnology Information. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2497-2502. [Link]

-

Arjunan, V., et al. (2013). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Optics and Spectroscopy, 114(4), 526-539. [Link]

-

ResearchGate. Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. [Link]

-

Neese, F. (2014). Vibrational Spectroscopy. YouTube. [Link]

-

Brandán, S. A., et al. (2018). FT-IR, FT-Raman and UV-visible spectra of potassium 3-furoyltrifluoroborate salt. Journal of Molecular Structure, 1171, 89-98. [Link]

-

Della Pelle, A. M., et al. (2020). Probing the Charge State and the Intermolecular Environment by Vibrational Spectroscopy: The Peculiar Modulation of Frequencies and Band Intensities of F4TCNQ and Its Anion. Molecules, 25(22), 5396. [Link]

-

Baker, M. J., et al. (2020). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Molecules, 25(20), 4725. [Link]

-

Chemistry Untold. (2018). Vibrational Spectroscopy -03 || Energy Levels. YouTube. [Link]

-

Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571–8579. [Link]

-

Brandán, S. A., et al. (2021). Solvation of Potassium 5-Hydroxy Pentanoyl Trifluoroborate Salt in Aqueous Environment by Using FT-Raman and UV-Visible Spectra. Chemistry, 3(2), 659-673. [Link]

-

Chemistry For Everyone. (2024). What Is Vibrational Spectroscopy? YouTube. [Link]

-

NPTEL-NOC IITM. (2021). mod12lec58 - Vibrational Spectroscopy. YouTube. [Link]

-

Brandán, S. A., et al. (2020). Spectroscopic studies on the potassium 1-fluorobenzoyltrifluoroborate salt by using the FT-IR, Raman and UV-Visible spectra and DFT calculations. Journal of Molecular Structure, 1222, 128885. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C8H7BF3KO | CID 23665673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. fhi.mpg.de [fhi.mpg.de]

- 7. youtube.com [youtube.com]

commercial availability and suppliers of Potassium 4-acetylphenyltrifluoroborate

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Potassium 4-acetylphenyltrifluoroborate

Introduction

This compound (CAS No. 252726-24-2) has emerged as a crucial building block in modern synthetic organic chemistry.[1][2] As a member of the organotrifluoroborate family, it offers distinct advantages over traditional boronic acids, primarily its enhanced stability as a crystalline solid, making it easier to handle, weigh, and store over long periods.[3][4][5] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive details on its commercial availability, supplier landscape, quality assessment, and core applications, particularly within the context of palladium-catalyzed cross-coupling reactions.

Chemical Identity and Properties

A clear understanding of the compound's fundamental properties is the first step in successful procurement and application.

| Property | Value | Source |

| CAS Number | 252726-24-2 | [1][6] |

| Molecular Formula | C8H7BF3KO | [1] |

| Molecular Weight | 226.05 g/mol | [1][7] |

| Synonyms | Potassium (4-acetylphenyl)trifluoroboranuide | [1] |

| Appearance | Typically a white to off-white solid | N/A |

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche providers. The compound is typically intended for research and development or manufacturing purposes, not for direct consumer or medical use.[8]

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 97% | A major, well-established supplier with extensive documentation and global distribution. |

| Fisher Scientific | 95-97% | Offers the compound as part of its Acros Organics or Alfa Aesar brands, providing comprehensive safety data. |

| ChemicalBook | 97% | An online chemical database and supplier that also provides Safety Data Sheets (SDS).[6] |

| PubChem | N/A | While not a direct supplier, PubChem provides an aggregated list of vendors and links to their product pages.[1] |

| CP Lab Safety | min 97% | A supplier focusing on laboratory chemicals and safety equipment.[8] |

| Key Organics / BIONET | >97% | A specialized supplier of chemical building blocks for drug discovery. |

| Synthonix Corporation | >97% | Focuses on providing unique boronic acids, trifluoroborates, and other intermediates. |

This list is not exhaustive, but it represents the primary sources for researchers in North America, Europe, and Asia. When selecting a supplier, researchers should consider factors beyond price, including stock availability, shipping times, and the quality of accompanying documentation.

Procurement Workflow and Quality Verification

Ensuring the identity and purity of the starting material is critical for reproducible and successful experimentation. The following workflow outlines the key steps from supplier selection to internal verification.

Caption: Procurement and quality control workflow for this compound.

A Certificate of Analysis (CoA) is a crucial document that should accompany the product. It provides lot-specific data on purity (often determined by HPLC or NMR) and identity, confirmed by spectroscopic methods. For key experiments, it is best practice to perform internal analytical verification, such as acquiring a ¹H NMR or ¹⁹F NMR spectrum, and comparing it against reference data available from sources like SpectraBase.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is most prominently used as a coupling partner in the Suzuki-Miyaura reaction. Organotrifluoroborates are valued in this context because they are generally air- and moisture-stable crystalline solids, which circumvents the challenges associated with the handling and stability of many boronic acids, particularly their propensity for protodeboronation.[3][4]

The reaction facilitates the formation of a carbon-carbon bond between the 4-acetylphenyl group and various aryl or heteroaryl halides. This reaction is a cornerstone of medicinal chemistry for constructing complex biaryl structures found in many pharmaceutical agents.

Caption: Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the acetyl group on this compound can influence its reactivity. While standard conditions using palladium acetate and triphenylphosphine are often effective, achieving high yields may sometimes require modified conditions, such as the use of more electron-rich phosphine ligands or the addition of silver oxide (Ag₂O) to facilitate the transmetalation step.[9][10]

Safety, Handling, and Storage

Proper handling of this reagent is essential for laboratory safety. According to aggregated GHS information, this compound presents several hazards.[1]

-

Hazard Identification:

-

Recommended Precautions:

-

Storage:

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic chemists, particularly in the fields of drug discovery and materials science. Its superior stability compared to the analogous boronic acid makes it a reliable and convenient building block for Suzuki-Miyaura cross-coupling reactions. By sourcing from reputable suppliers, performing due diligence on quality through documentation and analysis, and adhering to strict safety protocols, researchers can effectively leverage this compound to construct complex molecular architectures with high efficiency and reproducibility.

References

- This compound& - Safety D

- This compound.

- Potassium 4-acetylphenyltrifluorobor

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Andrey, O., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation.

- Potassium 4-acetylphenyltrifluorobor

- Potassium 4-acetylphenyltrifluorobor

- Potassium 4-acetylphenyltrifluorobor

- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- SAFETY D

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Ismaili, H., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.

- SAFETY DATA SHEET - Potassium phenyltrifluorobor

- Potassium 4-acetyl phenyl trifluorobor

- potassium 4-acetyl phenyl trifluorobor

- This compound& molecular inform

Sources

- 1. This compound | C8H7BF3KO | CID 23665673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aboundchem.com [aboundchem.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound& - Safety Data Sheet [chemicalbook.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. calpaclab.com [calpaclab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Potassium 4-acetylphenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

A Paradigm Shift in Biaryl Synthesis: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled method for the construction of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the synthesis of biaryl and heterobiaryl scaffolds, which are ubiquitous structural motifs in pharmaceuticals, advanced materials, and natural products.[3][4][5][6] While the reaction has traditionally relied on boronic acids and their esters, these reagents are not without their challenges, including instability towards air and moisture, and a propensity for trimerization into boroxines, which complicates precise stoichiometric control.[7][8]

This guide focuses on a superior class of reagents: potassium organotrifluoroborates. Specifically, we will explore the application of Potassium 4-acetylphenyltrifluoroborate for the synthesis of biaryl ketones—a key pharmacophore in medicinal chemistry.[9] Organotrifluoroborates have emerged as robust, versatile, and user-friendly alternatives to traditional organoboron reagents.[1][7] They are typically free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture, permitting indefinite storage at ambient temperatures without special precautions.[7][10][11][12] This inherent stability and monomeric nature streamline experimental setup and enhance reproducibility, making them ideal for high-throughput screening and complex, multi-step syntheses.[1][10]

The Mechanistic Nuance: A "Slow-Release" Strategy

The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[1][10] This configuration effectively "protects" the reactive C-B bond.[1] In the context of the Suzuki-Miyaura reaction, the organotrifluoroborate salt is not the directly active species in the transmetalation step. Instead, it serves as a stable precursor, or pro-reagent, that slowly hydrolyzes under the basic reaction conditions to generate the corresponding boronic acid in situ.[10][13][14][15]

This "slow-release" mechanism is a critical advantage. By maintaining a low, steady-state concentration of the highly reactive boronic acid, common side reactions such as protodeboronation and oxidative homocoupling are significantly suppressed.[13][14][15] The overall efficiency of the catalytic cycle is thereby enhanced, often leading to higher yields and cleaner reaction profiles compared to using the boronic acid directly. The rate of hydrolysis must be appropriately geared to the rate of catalytic turnover for this strategy to be effective.[13][15]

General Protocol for Suzuki-Miyaura Coupling

This section provides a robust, field-proven protocol for the cross-coupling of this compound with a generic aryl halide. It is designed to be a starting point for optimization.

Materials and Equipment

-

Reactants: this compound, Aryl Halide (Iodide, Bromide, or Chloride)

-

Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

-

Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[16][17]

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane or Toluene, and Degassed Water

-

Equipment: Schlenk tube or reaction vial with a screw cap, magnetic stir bar, oil bath, argon or nitrogen source, standard laboratory glassware for workup and purification.

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the organic solvent and water (typically in a 10:1 ratio). Sparge the resulting suspension with argon for 15-20 minutes to degas the solution.

-

Catalyst Loading: In a separate vial, weigh the palladium catalyst (1-5 mol %) and the ligand (2-10 mol %). Add the catalyst/ligand mixture to the reaction vessel under a positive flow of argon.

-

Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl ketone.

Optimizing Reaction Parameters: A Guide for Success

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The conditions below provide a validated starting point for the coupling of this compound.

| Parameter | Recommended Conditions & Rationale | Aryl Iodides | Aryl Bromides | Aryl Chlorides |

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf). Low loadings (0.5-2 mol%) are often sufficient.[18] | 0.5 - 1% | 1 - 3% | 2 - 5% |

| Ligand | For reactive halides (I, Br), PPh₃ can suffice. For aryl chlorides, bulky, electron-rich ligands like RuPhos or SPhos are critical to facilitate the difficult oxidative addition step.[2] | PPh₃ | PPh₃ / RuPhos | RuPhos / SPhos |

| Base | Cs₂CO₃ is highly effective but costly. K₂CO₃ or K₃PO₄ are excellent, more economical alternatives. The base is crucial for both the hydrolysis of the trifluoroborate and the transmetalation step.[3][17][18] | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ / K₃PO₄ |

| Solvent | A protic co-solvent (H₂O) is required for hydrolysis. Common systems include Toluene/H₂O, Dioxane/H₂O, or MeOH.[17][18] | MeOH | Toluene/H₂O | Dioxane/H₂O |

| Temperature | Dependent on the reactivity of the aryl halide (C-I < C-Br < C-Cl). | RT - 65°C | 80 - 100°C | 100 - 110°C |

Table 1. Recommended Starting Conditions for Coupling this compound.

Application Protocol: Synthesis of 4-acetyl-4'-cyanobiphenyl

This protocol details the synthesis of a specific biaryl ketone using 4-bromobenzonitrile as the coupling partner.

Reaction Scheme:

(Image depicting 4-bromobenzonitrile reacting with this compound in the presence of a palladium catalyst and base to form 4-acetyl-4'-cyanobiphenyl)

-

Reactant Loading: In a 25 mL Schlenk tube, combine 4-bromobenzonitrile (91 mg, 0.5 mmol, 1.0 equiv.), this compound (130 mg, 0.55 mmol, 1.1 equiv.), and Cesium Carbonate (489 mg, 1.5 mmol, 3.0 equiv.).

-

Inerting and Solvent Addition: Evacuate and backfill the tube with argon (3x). Add 1,4-dioxane (5 mL) and deionized water (0.5 mL). Sparge the mixture with argon for 15 minutes.

-

Catalyst Addition: To this mixture, add Pd(OAc)₂ (3.4 mg, 0.015 mmol, 3 mol%) and RuPhos (14 mg, 0.03 mmol, 6 mol%).[16]

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford 4-acetyl-4'-cyanobiphenyl as a solid.

Conclusion

This compound is an exceptionally stable, efficient, and versatile reagent for the synthesis of biaryl ketones via the Suzuki-Miyaura cross-coupling reaction. Its superior handling characteristics and the advantageous "slow-release" mechanism address many of the shortcomings of traditional boronic acids. By leveraging the optimized protocols and understanding the mechanistic principles outlined in this guide, researchers in synthetic and medicinal chemistry can reliably and efficiently access a broad range of valuable molecular architectures, accelerating discovery in drug development and materials science.

References

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Molander, G. A., & Gormisky, P. A. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., et al. (2007). PREPARATION OF POTASSIUM ARYL- AND HETEROARYLTRIFLUOROBORATES. Organic Syntheses. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Kudo, N., et al. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(21), 7245–7256. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

-

Fleury-Brégeot, N., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]

-

Molander, G. A., & Biolatto, B. (2003). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross‐Coupling Reactions of Potassium Heteroaryltrifluoroborates. ResearchGate. [Link]

-

Fleury-Brégeot, N., et al. (2012). Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates: access to aryl/heteroarylethyloxy motifs. Semantic Scholar. [Link]

-

Topczewski, J. J., & Kaster, A. K. (2014). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. National Institutes of Health. [Link]

-

Chang, J., et al. (2020). Common strategies used for the synthesis of biaryls. ResearchGate. [Link]

-

Unknown Author. (n.d.). Biaryls. ResearchGate. [Link]

-

Shteingarts, V. D., et al. (2017). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: A Detailed Guide to Suzuki-Miyaura Coupling Using Potassium 4-acetylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Potassium Organotrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] While traditionally reliant on boronic acids, the field has seen a significant shift towards the use of potassium organotrifluoroborates. These crystalline, free-flowing solids offer enhanced stability to both air and moisture, circumventing the need for specialized handling techniques often associated with their boronic acid counterparts.[1][2][3] Their superior stability not only simplifies storage and handling but also allows for more precise stoichiometry in reactions, reducing waste and improving atom economy.[1][2][4]

Potassium 4-acetylphenyltrifluoroborate, the subject of this guide, is a versatile building block for introducing the 4-acetylphenyl moiety, a common structural motif in pharmaceuticals and functional materials. This document provides a comprehensive, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, delving into the causality behind experimental choices to ensure robust and reproducible results.

The Underlying Chemistry: Mechanism of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism, particularly with potassium organotrifluoroborates, involves several key steps. A base is required to activate the trifluoroborate salt, facilitating the transmetalation step.[5] While the exact mechanism of activation is still a subject of study, it is believed to involve the hydrolysis of the trifluoroborate to a boronic acid or a related reactive species in situ.[6]

The catalytic cycle can be visualized as follows:

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a detailed methodology for the cross-coupling of this compound with an aryl bromide. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| This compound | 226.05 | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| Toluene | - | 5 mL | - |

| Water | - | 0.5 mL | - |

Step-by-Step Procedure

The following workflow outlines the key stages of the experimental setup and execution.

Figure 2: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a clean, dry Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv). The use of a slight excess of the trifluoroborate salt ensures complete consumption of the limiting aryl halide.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe. The biphasic solvent system is often beneficial, with toluene dissolving the organic components and water dissolving the inorganic base.[7]

-

Degassing: Sparge the reaction mixture with a gentle stream of argon for 15 minutes to ensure the removal of any dissolved oxygen.

-

Catalyst Preparation and Addition: In a separate vial, combine palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). The ligand-to-metal ratio is important for catalyst stability and activity. Add the catalyst mixture to the Schlenk tube under a positive pressure of argon. For electron-deficient aryltrifluoroborates like this compound, a phosphine ligand such as triphenylphosphine is often sufficient to promote the reaction.[3] In some cases, more specialized ligands may be required.[8]

-

Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst due to oxygen exposure. | Ensure proper degassing of the solvent and inert atmosphere techniques. |

| Insufficiently active catalyst system for the specific substrates. | Screen different palladium sources (e.g., PdCl₂(dppf)·CH₂Cl₂) and ligands (e.g., S-Phos for aryl chlorides).[8] | |

| Ineffective base or insufficient amount. | Try alternative bases such as Cs₂CO₃ or K₃PO₄, which can be more effective in certain cases.[9][10] Ensure the base is finely powdered for better solubility and reactivity. | |

| Protodeboronation | The trifluoroborate salt is converted back to the corresponding arene. | Use a less protic solvent or minimize the amount of water. Ensure the reaction is heated promptly after the addition of all reagents. |

| Homocoupling | Oxidative coupling of the organoboron reagent. | This is often a sign of oxygen in the reaction. Improve degassing procedures. Using a slight excess of the trifluoroborate can sometimes mitigate the impact on the yield of the desired product. |

| Difficulty in Purification | Formation of closely related byproducts. | Optimize the reaction conditions to improve selectivity. For purification, try different solvent systems for column chromatography or consider recrystallization. |

Conclusion

This compound is a highly stable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its ease of handling and high reactivity make it an attractive alternative to traditional boronic acids, particularly in the context of drug discovery and development where reliability and reproducibility are paramount.[1][11] The protocol and insights provided herein demonstrate the practical application of this valuable building block in the synthesis of complex organic molecules.

References

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 833-845. Available from: [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302–4314. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2016 , 138 (29), 9145–9157. Available from: [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. 2009 . Available from: [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. Available from: [Link]

-

Chow, W. K.; So, C. M.; Lau, C. P.; Kwong, F. Y. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. J. Org. Chem.2010 , 75 (15), 5109–5112. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Billingsley, K. L.; Buchwald, S. L. Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Org. Lett.2007 , 9 (2), 311–314. Available from: [Link]

-

Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2006 , 71 (15), 5743–5747. Available from: [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium 4-acetylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its capacity for forging carbon-carbon bonds with high efficiency and broad functional group tolerance is unparalleled. Traditionally, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instability, propensity for protodeboronation, and tendency to form cyclic anhydrides (boroxines) can introduce complexities regarding stoichiometry and handling.[2]

Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to both air and moisture.[1] These crystalline, free-flowing solids simplify handling and storage, and their tetracoordinate nature mitigates premature protodeboronation, often allowing for near-stoichiometric use and improving the overall atom economy of the reaction.[3] This application note provides a detailed guide to the use of potassium 4-acetylphenyltrifluoroborate, a valuable building block for introducing the 4-acetylphenyl moiety, in palladium-catalyzed cross-coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate, activated by a base, transfers its organic group to the palladium center, displacing the halide. The precise mechanism of transmetalation with organotrifluoroborates is a subject of ongoing research, but it is understood to involve the in-situ formation of a more reactive organoboron species.[4][5]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for the coupling of electron-deficient aryltrifluoroborates. [2] Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)